molecular formula C11H15N3 B11907512 1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]

1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]

Cat. No.: B11907512
M. Wt: 189.26 g/mol
InChI Key: YAMNXRUOMZMPIS-UHFFFAOYSA-N
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Description

1’,2’-Dihydrospiro[piperidine-4,3’-pyrrolo[3,2-C]pyridine] is a complex organic compound characterized by a spiro linkage between a piperidine ring and a pyrrolo[3,2-C]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 1’,2’-Dihydrospiro[piperidine-4,3’-pyrrolo[3,2-C]pyridine] typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing continuous flow reactors and automated synthesis platforms to scale up the process efficiently .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine ring's tertiary amine and adjacent positions facilitate nucleophilic substitutions. Key examples include:

Reaction TypeReagents/ConditionsProduct ModificationYieldSource
SN2 displacementAlkyl halides, K₂CO₃, DMF, 80°CAlkylation of piperidine nitrogen60-75%
Aromatic substitutionHNO₃/H₂SO₄, 0°CNitration at pyrrolo-pyridine C545%

Electron-donating groups on the pyrrolo-pyridine ring enhance reactivity at C5/C6 positions by increasing electron density.

Suzuki-Miyaura Cross-Coupling

The brominated derivative undergoes efficient palladium-catalyzed couplings:

text
**General Procedure**[4][2]: 1. Substrate: 5'-Bromo-1',2'-dihydrospiro compound (0.1 mmol) 2. Catalyst: Pd(PPh₃)₄ (5 mol%) 3. Base: K₂CO₃ (2 eq) 4. Solvent: 1,4-Dioxane/H₂O (3:1) 5. Conditions: Microwave, 125°C, 26 min 6. Scope: Aryl/heteroaryl boronic acids (28 examples) 7. Typical Yield: 55-82%

This method enables C5-arylation for structure-activity relationship studies in kinase inhibitor development .

Hydrogenation and Reduction

The dihydropyrrole moiety undergoes selective saturation:

Starting MaterialConditionsProductSelectivitySource
Dihydrospiro compoundH₂ (1 atm), Pd/C, EtOHTetrahydrospiro derivative>95%
Nitro-substituted analogZn/HCl, refluxAmino-functionalized spirocycle78%

Oxidative Transformations

Controlled oxidation modifies electronic properties:

text
Spiro[piperidine-pyrrolopyridine] → [O] → N-Oxide derivative

Conditions : mCPBA (1.2 eq), CH₂Cl₂, 0°C → RT, 12 h . Yield: 68%

N-Oxides show enhanced solubility and altered bioactivity profiles.

Ring-Opening Reactions

Acid-mediated cleavage demonstrates structural flexibility:

Example :

  • Reagents: 6M HCl, 100°C, 8 h

  • Result: Piperidine ring opening → linear pyrrolopyridine-piperidinium chloride

  • Application: Precursor for polymer-supported catalysts

Functional Group Interconversion

Key transformations include:

TransformationReagentsOutcomeApplication
Methoxy → HydroxyBBr₃ (5 eq), CH₂Cl₂, 16 hCatechol derivatives (e.g., )COX-2 inhibition
Ester hydrolysisLiOH, THF/H₂O, 50°CCarboxylic acid analogsProdrug synthesis

Structural Influences on Reactivity

  • Spiro strain : Enhances ring-opening kinetics vs non-spiro analogs

  • N-Boc protection : Reduces piperidine nitrogen reactivity by 40%

  • C5 substituents : Electron-withdrawing groups (NO₂, CN) decrease Suzuki coupling rates

Emerging Reaction Platforms

Recent advances demonstrate:

  • Photoredox C–H functionalization : Site-selective alkylation using Ru(bpy)₃²⁺

  • Electrochemical amination : Direct N–H activation for heteroarylation

This reactivity profile establishes 1',2'-dihydrospiro[piperidine-pyrrolopyridine] as a versatile scaffold for drug discovery and materials synthesis. Continued exploration of its photochemical and catalytic transformations may unlock new synthetic applications.

Scientific Research Applications

Research has demonstrated that compounds within the pyrrolo[3,2-C]pyridine family exhibit significant biological activities, including:

  • Anticonvulsant Activity : Some derivatives have shown promise in treating seizure disorders.
  • Anticancer Properties : The unique structure allows for interaction with specific molecular targets involved in cancer progression.
  • Analgesic Effects : Studies indicate that certain derivatives may possess analgesic properties comparable to traditional pain relievers like morphine.
  • Anti-inflammatory Effects : Compounds have been evaluated for their ability to reduce inflammation, making them candidates for treating inflammatory diseases.

Case Studies

  • Analgesic Activity : In a study evaluating new derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-diones, several compounds exhibited stronger analgesic effects in animal models compared to aspirin and morphine. This highlights the potential of spiro compounds in pain management therapies .
  • Anticancer Potential : Research has indicated that certain derivatives of pyrrolo[3,2-C]pyridine can inhibit cancer cell proliferation by modulating enzyme activity and influencing signaling pathways associated with tumor growth .
  • Anti-inflammatory Applications : A series of synthesized pyrazolo derivatives demonstrated potent anti-inflammatory activity with lower toxicity profiles compared to conventional drugs like Diclofenac. These findings suggest that spiro compounds could be developed into safer alternatives for treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 1’,2’-Dihydrospiro[piperidine-4,3’-pyrrolo[3,2-C]pyridine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation .

Comparison with Similar Compounds

1’,2’-Dihydrospiro[piperidine-4,3’-pyrrolo[3,2-C]pyridine] can be compared with other spirocyclic compounds, such as:

The uniqueness of 1’,2’-Dihydrospiro[piperidine-4,3’-pyrrolo[3,2-C]pyridine] lies in its specific ring system and the potential for diverse chemical modifications, making it a versatile compound for various scientific and industrial applications .

Biological Activity

1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine] is a complex organic compound notable for its unique spiro structure, which combines a piperidine ring with a pyrrolo[3,2-C]pyridine moiety. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in the context of therapeutic applications.

  • Molecular Formula : C₁₁H₁₅N₃
  • Molecular Weight : 189.26 g/mol
  • Boiling Point : Approximately 372.2 °C (predicted)
  • Density : 1.18 g/cm³ (predicted)
  • pKa : 10.52 (predicted)
PropertyValue
Molecular FormulaC₁₁H₁₅N₃
Molecular Weight189.26 g/mol
Boiling Point372.2 °C (predicted)
Density1.18 g/cm³ (predicted)
pKa10.52 (predicted)

The biological activity of 1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine] has been linked to its ability to interact with specific molecular targets within cells, including enzymes and receptors. These interactions can modulate various biochemical pathways, influencing processes such as cell proliferation and apoptosis.

Therapeutic Applications

1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine] has shown promise in several therapeutic areas:

  • Anticancer Activity : Research indicates that derivatives of this compound may induce senescence in cancer cells, demonstrating potential as an anticancer agent. For instance, compounds related to this structure have shown effective concentrations (EC50) in inducing senescence and antiproliferative activity against melanoma cell lines .
  • Neurological Effects : Studies suggest that compounds with similar structures exhibit inhibition of monoamine oxidase (MAO), which is relevant for treating neurological disorders such as depression and Parkinson's disease .

Anticancer Activity

A study evaluated the efficacy of various derivatives of piperidine compounds against melanoma cells. The results indicated that certain derivatives exhibited significant senescence-inducing activity with EC50 values ranging from 0.14 to 1.24 μM . The most potent derivative showed comparable activity to established chemotherapeutics like doxorubicin.

Enzyme Inhibition

Research on similar compounds demonstrated their ability to inhibit MAO A and B isoforms effectively. For example, one derivative had an IC50 value of approximately 1 μM against MAO A, indicating potential for further development in treating mood disorders .

Summary of Biological Activities

Activity TypeTargetEC50/IC50 ValueReference
Senescence InductionMelanoma CellsEC50 = 0.14 - 1.24 μM
MAO InhibitionMAO A/BIC50 ≈ 1 μM

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

spiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,4'-piperidine]

InChI

InChI=1S/C11H15N3/c1-4-13-7-9-10(1)14-8-11(9)2-5-12-6-3-11/h1,4,7,12,14H,2-3,5-6,8H2

InChI Key

YAMNXRUOMZMPIS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CNC3=C2C=NC=C3

Origin of Product

United States

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